4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a tert-butyl-phenyl group, and a thiol group attached to the triazole ring
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Mode of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazoles have been shown to exhibit significant antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol
- 5-Phenyl-1H-1,2,4-triazole-3-thiol
- 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole
Uniqueness
4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the tert-butyl-phenyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(17)16(10)13/h4-7H,13H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCDNFKIGLZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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